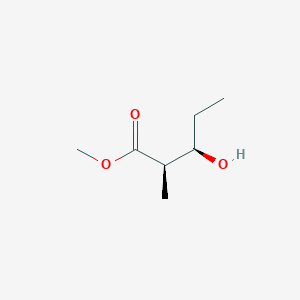
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R,3R) notation indicates the specific configuration of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-2-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-hydroxy-2-methylpentanoic acid methyl ester using a suitable hydrogenation catalyst. This process can be optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methylpentanoic acid or 3-oxo-2-methylpentanoic acid methyl ester.
Reduction: Formation of 3-hydroxy-2-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester: Similar structure but with different hydroxyl and methyl group positions.
Pentanoic acid, 2-hydroxy-, methyl ester: Lacks the additional methyl group present in Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)-.
Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester: Similar structure but with the methyl group at a different position.
Uniqueness
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and methyl groups at distinct positions. This configuration can impart unique chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
78655-79-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl (2R,3R)-3-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6-/m1/s1 |
InChI Key |
DPSANHWICFQPHY-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@H]([C@@H](C)C(=O)OC)O |
Canonical SMILES |
CCC(C(C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















